molecular formula C14H14BrNO3 B12864294 2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

Cat. No.: B12864294
M. Wt: 324.17 g/mol
InChI Key: YJZBFLONNBQNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is a chemical compound with the molecular formula C13H14BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves the bromination of 1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Reduction: 1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanol.

    Oxidation: Quinoline-6-carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline ring system are crucial for its binding affinity and specificity. The exact pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-ethoxyphenyl)ethanone
  • 2-Bromo-1-(4-methylquinolin-6-yl)ethanone

Uniqueness

2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is unique due to the presence of both ethoxy and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

2-bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

InChI

InChI=1S/C14H14BrNO3/c1-3-19-14-7-13(18-2)10-6-9(12(17)8-15)4-5-11(10)16-14/h4-7H,3,8H2,1-2H3

InChI Key

YJZBFLONNBQNIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)C(=O)CBr)C(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.